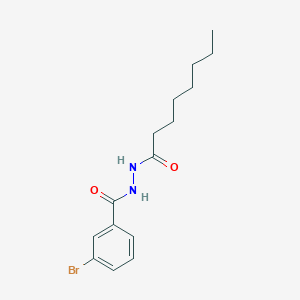
3-bromo-N'-octanoylbenzohydrazide
Vue d'ensemble
Description
3-bromo-N'-octanoylbenzohydrazide, also known as BON, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. BON is a hydrazide derivative that has been synthesized through a unique method, and its properties have been studied extensively to explore its potential uses.
Applications De Recherche Scientifique
Synthesis and Characterization
- Vanadium(V) Complexes : Research shows that vanadium(V) complexes synthesized with bromo-substituted hydrazones, such as N'-(3-bromo-2-hydroxybenzylidene)-3-hydroxy-4-methoxybenzohydrazide and similar compounds, have been structurally characterized and show potential antibacterial and antifungal activities (Zhang, Qiu, & Liu, 2019).
Crystal Structure Analysis
- Molecular Structure : Studies on compounds like N′-(3-Bromo-5-chloro-2-hydroxybenzylidene)-2-methoxybenzohydrazide reveal insights into molecular structures, showcasing planar configurations and intermolecular hydrogen bonds, which are significant for understanding their chemical properties (Hou, 2009).
Antimicrobial Properties
- Antimicrobial Activity of Vanadium(V) Complexes : Further research indicates that vanadium(V) complexes derived from bromo and chloro-substituted hydrazones exhibit significant antimicrobial properties against various bacteria and fungi (Sun et al., 2020).
Molecular Docking and Biological Applications
- Molecular Docking Studies : Research including the synthesis and characterization of compounds like (E)-1-(3-bromobenzylidene)semicarbazide demonstrates its potential for antimicrobial activity and provides insights into its molecular docking properties, which are crucial for its biological applications (Raja et al., 2017).
Catalytic and Oxidation Properties
- Catalytic Properties : Oxovanadium(V) and dioxomolybdenum(VI) complexes derived from N′-(3-Bromo-2-hydroxybenzylidene)-2-hydroxybenzohydrazide have been synthesized, with studies focusing on their crystal structures and potential catalytic properties (Zhang et al., 2015).
Antioxidant Activity
- Antioxidant Behavior : Theoretical studies on compounds like N′-(5-bromo-2-hydroxybenzylidene)-4-tert-butyl benzohydrazide and related molecules reveal significant insights into their antioxidant behavior. These studies include calculations of bond dissociation enthalpy and proton affinity, which are crucial for understanding their antioxidant properties (Ardjani & Mekelleche, 2017).
Propriétés
IUPAC Name |
3-bromo-N'-octanoylbenzohydrazide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21BrN2O2/c1-2-3-4-5-6-10-14(19)17-18-15(20)12-8-7-9-13(16)11-12/h7-9,11H,2-6,10H2,1H3,(H,17,19)(H,18,20) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LZXVDRNYGUVRGQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCC(=O)NNC(=O)C1=CC(=CC=C1)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21BrN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



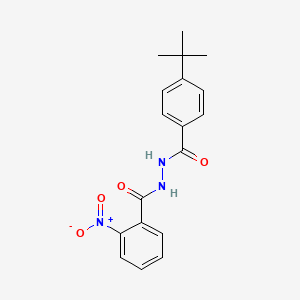

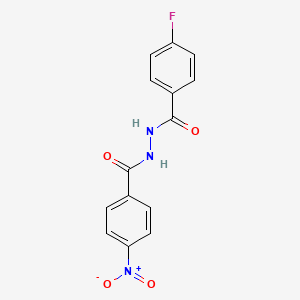
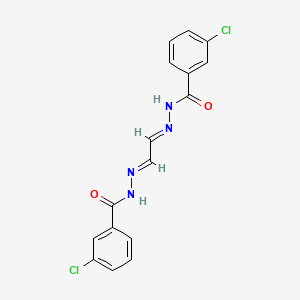
![N'-[1-(2-chlorophenyl)ethylidene]octanohydrazide](/img/structure/B3842269.png)
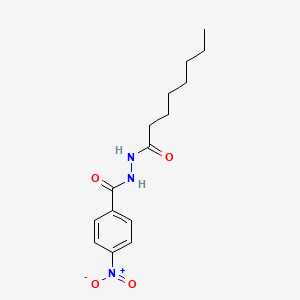
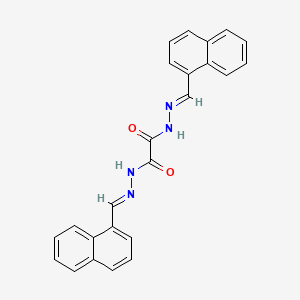
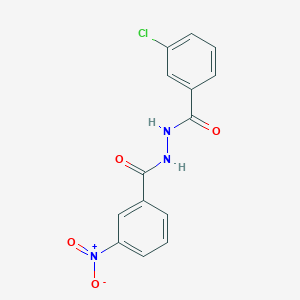
![N'-[(3-bromobenzoyl)oxy]benzenecarboximidamide](/img/structure/B3842293.png)
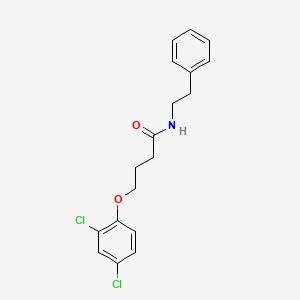
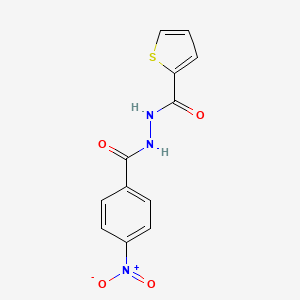
![N'-[(3-chlorobenzoyl)oxy]benzenecarboximidamide](/img/structure/B3842310.png)
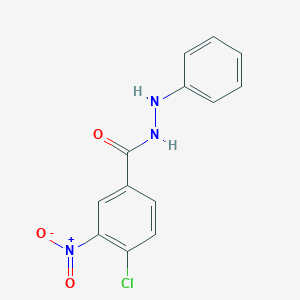
![3-[(aminocarbonothioyl)hydrazono]-N-(2,4-dichlorophenyl)butanamide](/img/structure/B3842333.png)